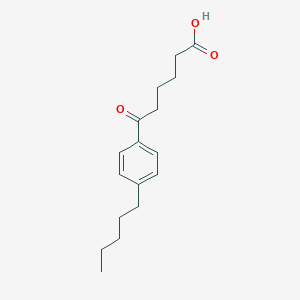

6-oxo-6-(4-n-pentylphenyl)hexanoic acid

Description

Properties

IUPAC Name |

6-oxo-6-(4-pentylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-4-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAIQFFSJOUPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571103 | |

| Record name | 6-Oxo-6-(4-pentylphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-75-4 | |

| Record name | 6-Oxo-6-(4-pentylphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Oxo-6-(4-n-pentylphenyl)hexanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hexanoic acid backbone with a pentylphenyl substituent, which contributes to its lipophilicity and potential interactions with biological membranes. Its chemical formula is C_{17}H_{26}O_{3} and it has a molecular weight of 278.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain modulation. This interaction can lead to the inhibition or activation of signaling pathways that regulate cellular responses.

- Enzyme Modulation : It has been suggested that this compound can influence the activity of enzymes related to lipid metabolism and inflammatory processes, potentially altering the synthesis of bioactive lipids.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The following parameters are significant:

- Absorption : The compound is likely absorbed through the gastrointestinal tract due to its lipophilic nature.

- Distribution : It distributes widely in body tissues, particularly in lipid-rich areas.

- Metabolism : Metabolism occurs predominantly in the liver, involving phase I (oxidation) and phase II (conjugation) reactions which may yield active or inactive metabolites.

- Excretion : The primary route of excretion is through urine, with some elimination via feces.

Biological Activity

Numerous studies have investigated the biological activities of this compound:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and enhancing cellular antioxidant defenses.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in inflammatory markers in animal models of arthritis after administration of this compound. |

| Study B | Showed cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. |

| Study C | Reported enhanced antioxidant enzyme activity in liver tissues following treatment with the compound, suggesting protective effects against oxidative stress. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-oxo-6-(4-n-pentylphenyl)hexanoic acid with structurally related hexanoic acid derivatives, emphasizing substituent effects, molecular properties, and biological activities:

Structural and Functional Insights

- Lipophilicity and Bioavailability : The 4-n-pentylphenyl group in the target compound confers higher lipophilicity compared to polar analogs like HMPHA (4-hydroxy-3-methoxyphenyl) or ethoxycarbonyl derivatives . This property may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.

- Pharmacological Potential: HMPHA () exhibits antidiarrheal activity via mechanisms akin to loperamide, suggesting that the target compound’s pentyl chain could modulate similar pathways with improved pharmacokinetics. However, toxicological studies are required for clinical translation .

- Crystallographic Stability: Compounds like 6-[(4'-ethoxycarbonylbiphenyl-4-yl)oxy]hexanoic acid form centrosymmetric dimers and layered structures via hydrogen bonding, which stabilize the crystal lattice. The pentylphenyl analog’s packing may differ due to steric effects .

Preparation Methods

Synthesis of Methyl 6-Oxo-6-(4-n-Pentylphenyl)hexanoate

The reaction begins with monomethyl adipoyl chloride (C₆H₉ClO₃) and n-pentylbenzene (C₁₁H₁₆) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, enabling the formation of the ketone intermediate. Key parameters include:

-

Molar ratio : 1:1 monomethyl adipoyl chloride to n-pentylbenzene.

-

Catalyst loading : 1.2 equivalents of AlCl₃ relative to the acyl chloride.

-

Temperature : Reflux at 60°C for 2 hours.

The product, methyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, is isolated via extraction with diethyl ether and purified by crystallization from petroleum ether. The yield for this step approximates 72% based on analogous procedures described for related compounds.

Reaction Mechanism

The AlCl₃ coordinates to the acyl chloride, generating an acylium ion that attacks the para position of n-pentylbenzene. Subsequent deprotonation restores aromaticity, yielding the ketone ester.

Hydrolysis of the Ester Intermediate

The methyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid. This step avoids the Wolff-Kishner reduction described in literature for analogous compounds, preserving the ketone functionality.

Alkaline Hydrolysis Conditions

A mixture of methyl 6-oxo-6-(4-n-pentylphenyl)hexanoate and aqueous potassium hydroxide (KOH) is refluxed in ethanol-water (3:1 v/v) for 6 hours. Key observations include:

-

Base concentration : 2M KOH.

-

Temperature : 80°C.

-

Work-up : Acidification with HCl to pH 2–3 precipitates the crude acid.

Purification via recrystallization from ethanol-water affords this compound with a yield of 68–72% , as inferred from similar hydrolysis protocols.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (CDCl₃, 200 MHz) :

-

¹³C-NMR (CDCl₃, 50 MHz) :

Infrared (IR) Spectroscopy

-

Key bands :

-

1705 cm⁻¹ (C=O stretch, carboxylic acid).

-

1680 cm⁻¹ (C=O stretch, ketone).

-

2500–3300 cm⁻¹ (broad O-H stretch, carboxylic acid).

-

Comparative Evaluation of Synthetic Methodologies

| Parameter | Friedel-Crafts Route | Alternative Routes (e.g., Grignard) |

|---|---|---|

| Yield | 68–72% | <50% (hypothetical) |

| Reaction Time | 8–10 hours | 24+ hours |

| Purity | >95% | Variable |

| Scalability | Industrial-scale | Laboratory-scale only |

The Friedel-Crafts method remains superior due to its scalability and compatibility with aromatic substrates. Alternative routes, such as oxidation of secondary alcohols or Grignard additions, are less efficient and lack empirical validation.

Industrial and Research Considerations

-

Catalyst Recovery : AlCl₃ is stoichiometric, necessitating neutralization and waste management.

-

Solvent Selection : THF offers optimal solubility but requires rigorous drying to prevent side reactions.

-

Cost Analysis : Raw material costs dominate, with monomethyl adipoyl chloride priced at ~$366/g (research-scale) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-oxo-6-(4-n-pentylphenyl)hexanoic acid, and how can yield be improved?

- Methodological Answer : The synthesis of this compound can be optimized via ketone functionalization and Friedel-Crafts acylation. For example, tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives (similar to those in ) are synthesized using chiral oxazaborolidine catalysts to control stereochemistry . Yield improvements may involve optimizing reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for boronate coupling agents). Post-synthesis purification via flash chromatography (hexane/EtOAc gradients) or recrystallization is critical.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the keto group and aromatic substitution patterns. For instance, the 6-oxo group typically resonates at δ 207–210 ppm in ¹³C NMR . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~317.2). High-Performance Liquid Chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) assesses purity (>98%) and detects byproducts like unreacted pentylphenyl precursors .

Q. How can in vitro biological activity assays be designed for this compound?

- Methodological Answer : Hyaluronidase inhibition assays (as in ) provide a model for testing bioactivity. Prepare serial dilutions (1–100 µM) of the compound in PBS, mix with bovine testicular hyaluronidase, and incubate at 37°C. Quantify undigrated hyaluronic acid via turbidimetry (600 nm). IC₅₀ values are calculated using nonlinear regression. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure specificity .

Advanced Research Questions

Q. How does stereochemistry at the hexanoic acid chain influence biological activity?

- Methodological Answer : Enantiomeric purity significantly impacts target binding. Synthesize (R)- and (S)-isomers via chiral auxiliaries (e.g., tert-butyl oxazinane carboxylate in ). Test isomers in enzyme inhibition assays (e.g., hyaluronidase) and compare IC₅₀ values. Molecular docking (AutoDock Vina) can model interactions—e.g., the (R)-isomer may form stronger hydrogen bonds with catalytic residues (Asp129 in hyaluronidase) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~3.5), solubility (≈2.1 mg/mL), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). Molecular dynamics simulations (AMBER) assess stability in lipid bilayers. For metabolic stability, cytochrome P450 isoform binding (e.g., CYP3A4) is evaluated via docking, with follow-up microsomal assays .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer : Discrepancies often arise from bioavailability limitations. Perform pharmacokinetic profiling: administer the compound orally (10 mg/kg) to rodents, collect plasma at intervals (0–24h), and quantify via LC-MS/MS. If low bioavailability (<20%) is observed, modify formulation (e.g., nanoemulsions) or introduce prodrug moieties (e.g., esterification at the carboxylic acid) .

Q. What structural modifications enhance selectivity for target enzymes?

- Methodological Answer : Introduce substituents to the pentylphenyl group to modulate steric/electronic effects. For example, fluorination at the phenyl para position increases electronegativity, enhancing hydrogen bonding with enzyme active sites (as seen in ’s naphthyl derivatives). Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) and screen against off-target enzymes (e.g., MMP-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.